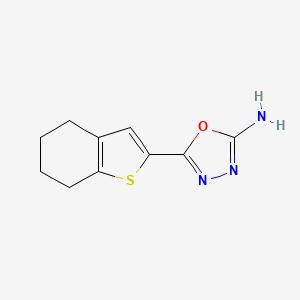

5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c11-10-13-12-9(14-10)8-5-6-3-1-2-4-7(6)15-8/h5H,1-4H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUQAUPFODNGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)C3=NN=C(O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain protein kinases, which are crucial in regulating cellular processes such as cell growth and differentiation. The compound’s interaction with these enzymes involves binding to the active site, thereby preventing substrate access and subsequent phosphorylation events. This inhibition can lead to altered cellular signaling pathways, making the compound a potential candidate for therapeutic applications.

Cellular Effects

The effects of 5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, the compound has demonstrated cytotoxic effects, leading to reduced cell viability and proliferation. This is achieved through the induction of apoptosis, a programmed cell death mechanism, which is often dysregulated in cancer cells. Additionally, the compound can affect metabolic pathways by altering the activity of key metabolic enzymes, thereby impacting cellular energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of action of 5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and receptors. For instance, it can inhibit enzyme activity by binding to the enzyme’s active site, leading to a conformational change that reduces the enzyme’s catalytic efficiency. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes. These molecular interactions collectively contribute to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods. Under certain conditions, it may undergo degradation, leading to a loss of activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth in cancer models. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, the compound’s effects on metabolic flux and metabolite levels can influence cellular energy production and biosynthetic pathways, thereby impacting overall cellular function.

Transport and Distribution

The transport and distribution of 5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components, which can affect its localization and accumulation.

Subcellular Localization

The subcellular localization of 5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s presence in the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors. These subcellular localizations are essential for the compound’s biological effects and therapeutic potential.

Biologische Aktivität

5-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C10H10N4S

- Molecular Weight : 218.27 g/mol

- Structure : The oxadiazole ring contributes to its biological activity by influencing interactions with various biological targets.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities, including:

- Antioxidant Properties : Compounds in this class have shown significant antioxidant activity.

- Anticancer Effects : Some derivatives demonstrate efficacy against various cancer cell lines.

- Enzyme Inhibition : Inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been observed.

Antioxidant Activity

Studies have demonstrated that oxadiazole compounds possess strong antioxidant properties. For instance, the antioxidant abilities were measured using various assays such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay. The results indicated that these compounds effectively scavenge free radicals and reduce oxidative stress markers.

Anticancer Activity

The anticancer potential of 5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine was evaluated in vitro against several cancer cell lines. Notably:

- The compound exhibited significant cytotoxicity against pancreatic cancer cells (PANC-1) and other malignancies.

- Mechanistic studies revealed that the compound induces apoptosis through various signaling pathways.

Enzyme Inhibition Studies

The enzyme inhibitory effects of this compound were assessed through in vitro studies:

- Acetylcholinesterase (AChE) : The compound showed promising inhibition rates comparable to standard drugs. IC50 values were determined to assess potency.

| Compound | IC50 (µM) AChE | IC50 (µM) BuChE |

|---|---|---|

| 5-(4,5,6,7-Tetrahydro...) | 25.0 ± 3.0 | 30.0 ± 4.0 |

| Donepezil | 33.65 ± 3.50 | 35.80 ± 4.60 |

Study 1: Oxadiazole Derivatives and Cancer Cell Lines

A study conducted on various oxadiazole derivatives highlighted their potential as anticancer agents. The derivatives were tested against multiple cancer cell lines with results indicating a dose-dependent response in cell viability reduction.

Study 2: Antioxidant and Enzyme Inhibition Analysis

Another significant study analyzed the antioxidant capabilities alongside enzyme inhibition properties of the oxadiazole derivatives. The findings suggested that structural modifications could enhance both antioxidant and enzyme inhibitory activities.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Oxadiazol-2-amine Derivatives

The biological and physicochemical properties of oxadiazol-2-amine derivatives are highly substituent-dependent. Key comparisons include:

Key Insights :

- The 4-aminophenyl variant () enables Schiff base formation, a feature exploited in metal coordination and enzyme inhibition .

Heterocyclic Ring Modifications

Replacing the oxadiazole core with other heterocycles alters electronic and steric profiles:

Key Insights :

Hybrid Heterocyclic Systems

Recent studies emphasize hybrid systems combining multiple heterocycles:

- Thiazole-1,3,4-oxadiazole hybrids () show superior cytotoxicity due to synergistic effects between the thiazole’s electron-donating properties and oxadiazole’s stability .

- Indole-thiazolidinone hybrids () leverage hydrogen-bonding capabilities for kinase inhibition, a feature absent in the target compound’s simpler structure .

Analytical Characterization

- RP-HPLC () is widely used for oxadiazole derivatives, with retention time (~3.35 min) and λmax (235 nm) providing benchmarks for purity assessment .

Pharmacokinetic and Bioactivity Considerations

- Lipinski’s Rule : The trimethoxyphenyl derivative () complies with Lipinski parameters (MW <500, logP <5), whereas the target compound’s higher logP (~3.5) may limit oral bioavailability .

- Anticancer Potential: Trimethoxyphenyl derivatives exhibit microtubule inhibition, while the target’s benzothiophene group may target hydrophobic enzyme pockets .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-amine, and how can purity be maximized?

The synthesis typically involves multi-step organic reactions, including cyclization and functionalization. For example, the tetrahydro-benzothiophene moiety is synthesized first, followed by oxadiazole ring formation via hydrazide intermediates. Key steps include:

- Cyclocondensation of thiosemicarbazides with carbonyl precursors under acidic conditions (e.g., concentrated H₂SO₄) to form the oxadiazole core .

- Purification via recrystallization (e.g., using DMSO/water mixtures) or column chromatography to achieve >95% purity.

- Critical parameters: Temperature control (80–90°C), solvent selection (polar aprotic solvents like NMP), and stoichiometric ratios of reagents (e.g., POCl₃ for dehydration) .

Q. How can structural characterization of this compound be performed to confirm its molecular configuration?

Advanced spectroscopic and crystallographic methods are essential:

- NMR : ¹H and ¹³C NMR to identify proton environments (e.g., benzothiophene aromaticity at δ 6.8–7.2 ppm) and carbon connectivity .

- X-ray crystallography : Resolves the planar geometry of the oxadiazole ring and spatial arrangement of the tetrahydro-benzothiophene group .

- Mass spectrometry : Confirms molecular weight (221.28 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What experimental designs are recommended to evaluate the compound’s bioactivity, such as antitumor effects?

A tiered approach combining in vitro and in silico methods is critical:

- In vitro assays : Use tumor cell lines (e.g., MCF-7, HeLa) with dose-response curves (0.1–100 µM) to determine IC₅₀ values. Include controls for cytotoxicity (e.g., normal fibroblast lines) .

- Enzyme inhibition studies : Screen against kinases (e.g., MAPK8) or apoptotic regulators using fluorescence-based assays .

- Experimental design : Randomized block designs with split-split plots to account for variables like cell passage number and reagent batches .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:

- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays to ensure reproducibility .

- Structural validation : Compare activity with analogs (e.g., 5-(pyridine-4-yl)-1,3,4-thiadiazole-2-amine) to isolate the impact of the tetrahydro-benzothiophene moiety .

- Meta-analysis : Use computational tools (e.g., molecular docking) to correlate bioactivity with electronic properties (e.g., HOMO-LUMO gaps) .

Q. What are the hypothesized mechanisms of action for this compound’s enzyme-modulating effects?

The tetrahydro-benzothiophene and oxadiazole groups enable dual mechanisms:

- Kinase inhibition : The oxadiazole nitrogen atoms chelate Mg²⁺ in ATP-binding pockets, disrupting phosphorylation (e.g., MAPK8 inhibition) .

- Apoptosis induction : The benzothiophene moiety intercalates DNA, inducing strand breaks detected via comet assays .

- Pathway modulation : Downregulation of NF-κB and STAT3 signaling in tumor models, validated via qPCR and Western blot .

Methodological Notes

- Synthesis challenges : Side reactions (e.g., over-oxidation of the benzothiophene) require strict inert atmospheres (N₂/Ar) .

- Biological assays : Use fresh DMSO stocks (<0.1% v/v) to avoid solvent toxicity artifacts .

- Data interpretation : Apply multivariate analysis to distinguish compound-specific effects from scaffold-related trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.